3-(2-Naphthyl)-DL-alanine chemical properties and structure
3-(2-Naphthyl)-DL-alanine chemical properties and structure
An In-Depth Technical Guide to 3-(2-Naphthyl)-DL-alanine
This guide provides a comprehensive technical overview of 3-(2-Naphthyl)-DL-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and biochemical research. We will delve into its core chemical properties, structure, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Significance
3-(2-Naphthyl)-DL-alanine is an unnatural amino acid derivative that has garnered considerable attention as a versatile building block in peptide synthesis and as a molecular scaffold in drug discovery.[1][2][3] Unlike the 20 canonical proteinogenic amino acids, its structure incorporates a bulky, hydrophobic naphthalene moiety in place of a simple side chain.[4] This unique feature imparts distinct steric and hydrophobic properties, making it an invaluable tool for modulating the structure, function, and stability of peptides and peptidomimetics.[1][4][5]
The incorporation of 3-(2-Naphthyl)-DL-alanine into peptide sequences can enhance resistance to enzymatic degradation, improve interactions with hydrophobic pockets of target proteins, and even facilitate passage across cell membranes.[5] These characteristics are highly sought after in the development of novel therapeutic agents, from anticancer drugs to analgesics.[6][7] As a racemic "DL" mixture, it contains both the D- and L-enantiomers, providing a starting point for stereospecific synthesis or for applications where a racemic mixture is acceptable or desired.
Molecular Structure and Stereochemistry
The fundamental architecture of 3-(2-Naphthyl)-DL-alanine comprises an alanine backbone where a hydrogen on the β-carbon is substituted with a naphthalen-2-yl group.[8] The presence of a chiral center at the α-carbon gives rise to two enantiomers: (S)-3-(2-naphthyl)alanine (L-form) and (R)-3-(2-naphthyl)alanine (D-form).[9][10] The "DL" designation indicates a racemic mixture of these two forms.
The key structural features are:
-
Alanine Backbone: Provides the core amino acid functionality (an amine group and a carboxylic acid group).
-
Naphthalene Moiety: A bicyclic aromatic system attached at its 2-position to the β-carbon of the alanine. This group is responsible for the molecule's enhanced hydrophobicity and steric bulk compared to natural amino acids like phenylalanine.[1][4]
-
Chiral Center: The α-carbon is asymmetric, leading to the existence of D and L enantiomers.
The structural difference between the 2-naphthyl isomer and its 1-naphthyl counterpart significantly impacts steric hindrance and electronic properties, making the choice of isomer a critical design element in peptide engineering.[4]
Caption: Molecular structure of 3-(2-Naphthyl)-alanine with the chiral α-carbon indicated.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 3-(2-Naphthyl)-DL-alanine are critical for its handling, storage, and application in synthesis. It typically appears as a white to light yellow crystalline powder.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][11] |
| Molecular Weight | 215.25 g/mol | [10][11] |
| CAS Number | 14108-60-2 | [1][11] |
| Appearance | White powder | [1] |
| Melting Point | 233-237 °C | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO.[4][8] | |
| Storage Temperature | 0-8 °C | [1][11] |
Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra are proprietary to manufacturers, the expected characteristics include signals corresponding to the aromatic naphthalene protons and the aliphatic protons of the alanine backbone in ¹H NMR, and distinct peaks for the carbonyl and amine groups in IR spectroscopy.
Synthesis and Manufacturing
The synthesis of naphthylalanine derivatives can be achieved through various organic chemistry routes. A common approach for creating α-amino acids is a variation of the Strecker synthesis or by elaboration from a suitable starting material like 2-naphthaldehyde.
A representative synthesis for a naphthyl-D-alanine enantiomer involves the hydrolysis of a protected precursor like methyl N-acetyl-3-(2-naphthyl)-D-alaninate.[12] In this specific example, the precursor is heated with strong acid (e.g., 6N HCl) to cleave both the methyl ester and the N-acetyl protecting group.[12]
Causality in Synthesis:
-
Acid Hydrolysis: The use of strong acid and heat is necessary to hydrolyze the stable amide and ester bonds of the precursor.
-
Precipitation and Neutralization: The product, being an amino acid, has a zwitterionic character. It precipitates from the cooled acidic solution. Neutralization to its isoelectric point (around pH 6) is a critical step to maximize the yield of the purified, neutral amino acid during recrystallization.[12]
Caption: Generalized workflow for the synthesis of 3-(2-Naphthyl)-D-alanine via hydrolysis.
Applications in Research and Drug Development
The utility of 3-(2-Naphthyl)-DL-alanine stems from its status as an unnatural amino acid, providing a powerful tool for medicinal chemists.[6][]
-
Peptide Engineering: It is widely used as a building block in solid-phase peptide synthesis (SPPS).[4][5] Its incorporation can enforce specific secondary structures (e.g., turns or helices), enhance binding affinity by occupying hydrophobic pockets in target receptors, and increase the peptide's overall stability.[1][5]
-
Drug Discovery: As a molecular scaffold, it is a component in the synthesis of peptidomimetics and small molecule drugs.[1][3] Its structural similarity to neurotransmitters has made it a candidate for developing agents targeting neurological disorders.[1]
-
Biochemical Probes: The naphthalene group possesses intrinsic fluorescence, allowing peptides containing this residue to be used as probes in fluorescence-based assays for studying protein-ligand interactions and enzyme activity.[4][5]
-
Materials Science: It can be incorporated into polymers to improve mechanical properties and thermal stability.[1]
Experimental Protocol: Acidic Hydrolysis of a Protected Naphthylalanine Precursor
This protocol is a representative method for the deprotection of an N-acetylated, methyl-esterified naphthylalanine to yield the final amino acid, based on established procedures.[12]
Objective: To synthesize 3-(2-Naphthyl)-D-alanine from methyl N-acetyl-3-(2-naphthyl)-D-alaninate.
Materials:
-
Methyl N-acetyl-3-(2-naphthyl)-D-alaninate (starting material)
-
6N Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH) solution
-
Deionized Water (H₂O)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2.5 g of methyl N-acetyl-3-(2-naphthyl)-D-alaninate in 60 mL of 6N HCl.
-
Hydrolysis: Heat the solution under reflux at 120-130°C for 3 hours with continuous stirring. Rationale: This step provides the thermal energy required to overcome the activation energy for the hydrolysis of both the ester and amide bonds.
-
Precipitation: After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature. A white precipitate of the amino acid hydrochloride salt should form.
-
Isolation: Collect the crude precipitate by vacuum filtration using a Büchner funnel.
-
Recrystallization (Self-Validation Step): a. Transfer the collected solid to a beaker containing 50 mL of deionized water and 1 mL of 12N HCl. Heat gently to dissolve the solid completely. b. Slowly add ammonium hydroxide solution dropwise while stirring until the pH of the solution reaches approximately 6. Rationale: This neutralizes the hydrochloride salt to the zwitterionic amino acid, which has minimal solubility at its isoelectric point, thus maximizing precipitation and purity. c. A purified white precipitate of 3-(2-naphthyl)-D-alanine will form. d. Cool the mixture in an ice bath to ensure complete precipitation.
-
Final Product Collection: Collect the purified product by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point and, if applicable, its specific rotation to verify enantiomeric purity.
Safety and Handling
As a laboratory chemical, 3-(2-Naphthyl)-DL-alanine and its derivatives should be handled with appropriate care.
-
General Handling: Avoid contact with skin and eyes.[14] Avoid the formation of dust and aerosols.[14] Use in a well-ventilated area or under a fume hood.[15]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[14]
-
Hazards: While data for the DL-form is limited, related compounds may cause skin, eye, and respiratory irritation.[16][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[11][14]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.[14]
References
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Unusual Amino Acids: Naphthylalanine . LifeTein Peptide Blog. [Link]
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Fmoc-3-(2-naphthyl)-d-alanine | C28H23NO4 | CID 7130590 . PubChem, National Center for Biotechnology Information. [Link]
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dl-ALANINE . Organic Syntheses. [Link]
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Peptide Synthesis: Harnessing the Power of 3-(2-Naphthyl)-DL-Alanine as a Building Block . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of 3-(2-naphthyl)-D-alanine . PrepChem.com. [Link]
-
D-3-(2-Naphthyl)alanine | C13H13NO2 | CID 2733661 . PubChem, National Center for Biotechnology Information. [Link]
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2-Naphthylalanine | C13H13NO2 | CID 185915 . PubChem, National Center for Biotechnology Information. [Link]
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Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery . ACS Publications. [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery . PubMed Central, National Institutes of Health. [Link]
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Unnatural amino acids in drug discovery . ResearchGate. [Link]
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